molecular formula C18H17BrN2O B11531378 (3Z)-6-bromo-5-methyl-3-[(2,4,6-trimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-6-bromo-5-methyl-3-[(2,4,6-trimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11531378
M. Wt: 357.2 g/mol
InChI Key: OGCHKPAFZNSZDI-UHFFFAOYSA-N
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Description

(3Z)-6-bromo-5-methyl-3-[(2,4,6-trimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom, a methyl group, and a trimethylphenyl group attached to an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-bromo-5-methyl-3-[(2,4,6-trimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the bromination of 5-methylindole followed by the formation of an imine with 2,4,6-trimethylaniline. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3Z)-6-bromo-5-methyl-3-[(2,4,6-trimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(3Z)-6-bromo-5-methyl-3-[(2,4,6-trimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-6-bromo-5-methyl-3-[(2,4,6-trimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-5-methyl-1,3-dihydro-2H-indol-2-one: Lacks the imine and trimethylphenyl groups.

    5-methyl-3-[(2,4,6-trimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom.

Uniqueness

(3Z)-6-bromo-5-methyl-3-[(2,4,6-trimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the bromine atom and the trimethylphenyl imine group, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H17BrN2O

Molecular Weight

357.2 g/mol

IUPAC Name

6-bromo-5-methyl-3-(2,4,6-trimethylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C18H17BrN2O/c1-9-5-11(3)16(12(4)6-9)21-17-13-7-10(2)14(19)8-15(13)20-18(17)22/h5-8H,1-4H3,(H,20,21,22)

InChI Key

OGCHKPAFZNSZDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C2C3=C(C=C(C(=C3)C)Br)NC2=O)C

Origin of Product

United States

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